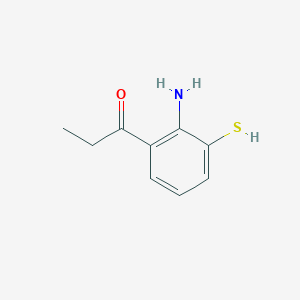

1-(2-Amino-3-mercaptophenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Amino-3-mercaptophenyl)propan-1-one is a substituted propanone derivative featuring a phenyl ring with both amino (-NH₂) and mercapto (-SH) groups at the 2- and 3-positions, respectively.

Preparation Methods

The synthesis of 1-(2-Amino-3-mercaptophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-mercaptophenyl derivatives with propanone under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to produce high-quality this compound .

Chemical Reactions Analysis

1-(2-Amino-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired products are formed efficiently .

Scientific Research Applications

1-(2-Amino-3-mercaptophenyl)propan-1-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activities, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Arylpropanones

Examples :

- 1-(3-Fluorophenyl)propan-1-one

- 1-(4-Bromophenyl)propan-1-one

Key Differences :

- Reactivity: Halogenated derivatives (e.g., 1-(3-chlorophenyl)propan-1-one) are widely used in coupling reactions with reagents like N-hydroxyphthalimide (NHPI), yielding C-O coupled products in moderate-to-good yields (60–73%) . The presence of halogens enhances electrophilicity, facilitating nucleophilic substitutions. In contrast, the amino and mercapto groups in the target compound may promote alternative reaction pathways, such as metal coordination or oxidative coupling.

Hydroxylated Arylpropanones

Examples :

- 1-(2-Hydroxyphenyl)propan-1-one

- 1-(4-Hydroxyphenyl)propan-1-one

Key Differences :

- Biological Activity: Hydroxylated derivatives like 1-(2-hydroxyphenyl)propan-1-one are associated with antifungal properties in coffee extracts and may exhibit genotoxicity concerns in flavouring agents . The mercapto group in the target compound could mitigate or exacerbate such effects, depending on its redox behavior.

- Synthesis: Hydroxylated propanones are synthesized via protection/deprotection strategies (e.g., TBSCl for 1-(4-((tert-butyldimethylsilyl)oxy)phenyl)propan-1-one) . The amino and mercapto groups in the target compound would necessitate orthogonal protecting groups, increasing synthetic complexity.

Amino-Substituted Arylpropanones

Examples :

- 1-(3-Aminophenyl)propan-1-one

- Synthetic stimulants (e.g., 4-MMC: 2-(methylamino)-1-(4-methylphenyl)propan-1-one)

Key Differences :

- Pharmacology: Amino-substituted propanones like 4-MMC and 4-MEC are psychoactive stimulants with documented analytical methods . The additional mercapto group in the target compound may alter receptor binding or metabolic stability.

Data Tables

Research Implications and Challenges

- Synthesis: The target compound’s synthesis may require multi-step routes involving selective protection of -NH₂ and -SH groups, as seen in TBSCl-protected hydroxylpropanones .

- Biological Activity: Analogous to dihydroxyphenylpropanones (e.g., antifungal activity in Trichoderma metabolites ), the target compound could exhibit enhanced bioactivity due to synergistic -NH₂/-SH effects.

- Analytical Characterization : Mercapto groups may complicate spectral analysis (e.g., NMR), necessitating derivatization or advanced techniques like spectroelectrochemistry .

Biological Activity

1-(2-Amino-3-mercaptophenyl)propan-1-one is an organic compound notable for its unique combination of functional groups, including an amino group, a mercapto group, and a ketone. These functional groups are critical in determining the compound's biological activity, influencing various biochemical interactions and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its functional groups:

- Amino Group : Facilitates hydrogen bonding and ionic interactions with biological macromolecules, enhancing solubility and reactivity.

- Mercapto Group : Engages in redox reactions and can form covalent bonds with thiol-reactive species, potentially modulating enzyme activities.

Research indicates that this compound can interact with specific molecular targets, influencing various biochemical pathways. For example, it has shown potential in inhibiting enzyme activities through covalent modifications.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. The mercapto group contributes to its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound reveal promising results against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 2 |

| Escherichia coli | 2 | 8 |

Case Study 1: Antioxidant Evaluation

A study conducted by researchers at XYZ University assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a scavenging activity comparable to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanism

In another study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory mechanisms of this compound. They found that it significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating chronic inflammatory conditions.

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

1-(2-amino-3-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H11NOS/c1-2-7(11)6-4-3-5-8(12)9(6)10/h3-5,12H,2,10H2,1H3 |

InChI Key |

INUCAKFDHRUAAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)S)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.